Cas no 91524-16-2 (2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,hydrate (2:1), (2S)-)

2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,hydrate (2:1), (2S)- structure
91524-16-2 structure
Product Name:2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,hydrate (2:1), (2S)-
CAS No:91524-16-2
MF:C26H50N8O7S2
MW:650.854603290558
CID:807165
PubChem ID:62933
Update Time:2025-04-19

2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,hydrate (2:1), (2S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,hydrate (2:1), (2S)-
    • (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol,hydrate
    • Timolol hemihydrate
    • timolol.0.5H2O
    • NS00076385
    • (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrate
    • 91524-16-2
    • (2S)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol Hydrate (2:1); 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, hydrate (2:1), (S)-; 1,2,5-Thiadiazole, 2-propanol deriv.; Betimol; Timolol Hemihydrate
    • TIMOLOL [VANDF]
    • Timolol [USAN]
    • Timolol (USAN)
    • SCHEMBL345440
    • Betimol
    • (S)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol hemihydrate
    • (S)-timolol hemihydrate
    • 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, hemihydrate, (S)-
    • TIMOLOL HEMIHYDRATE [WHO-DD]
    • Q27128592
    • Betimol (TN)
    • CHEBI:60787
    • TIMOLOL [ORANGE BOOK]
    • DTXSID70238611
    • TIMOLOL [EMA EPAR]
    • 817W3C6175
    • D00378
    • (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol--water (2/1)
    • TIMOLOL HEMIHYDRATE [VANDF]
    • Inchi: 1S/2C13H24N4O3S.H2O/c2*1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h2*10,14,18H,4-9H2,1-3H3;1H2/t2*10-;/m00./s1
    • InChI Key: TWBNMYSKRDRHAT-RCWTXCDDSA-N
    • SMILES: S1N=C(C(=N1)N1CCOCC1)OC[C@H](CNC(C)(C)C)O.S1N=C(C(=N1)N1CCOCC1)OC[C@H](CNC(C)(C)C)O.O

Computed Properties

  • Exact Mass: 650.324
  • Monoisotopic Mass: 650.324
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 14
  • Complexity: 310
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 217A^2

Experimental Properties

  • Density: 1.224
  • Boiling Point: 487.2°Cat760mmHg
  • Flash Point: 248.5°C

2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,hydrate (2:1), (2S)- Related Literature

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd